Technical Whitepaper: 5-Chloro-2-ethoxy-3-fluoropyridine (CAS 886373-94-0)
Technical Whitepaper: 5-Chloro-2-ethoxy-3-fluoropyridine (CAS 886373-94-0)
The following technical guide provides an in-depth analysis of 5-Chloro-2-ethoxy-3-fluoropyridine , the chemical entity definitively associated with CAS 886373-94-0 .
Advanced Synthetic Utility & Physicochemical Profiling for Medicinal Chemistry
Executive Summary & Critical Nomenclature Note
5-Chloro-2-ethoxy-3-fluoropyridine (CAS 886373-94-0) is a highly functionalized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and agrochemicals. Its structure features a pyridine core decorated with three distinct functional handles—a chlorine atom, a fluorine atom, and an ethoxy group—each serving a specific role in Structure-Activity Relationship (SAR) optimization.
⚠ Critical Nomenclature Clarification
There is a frequent nomenclature ambiguity regarding this CAS number.
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CAS 886373-94-0 corresponds to 5-Chloro-2-ethoxy-3-fluoropyridine .[1][2]
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The isomer 2-Chloro-5-ethoxy-3-fluoropyridine (where the chloro and ethoxy groups are swapped) is a distinct, less common chemical entity.
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This guide focuses on the CAS-validated structure (5-Chloro-2-ethoxy-3-fluoropyridine). [2]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
This compound is prized for its "molecular weight economy" (MW < 200), allowing it to be incorporated into larger drug scaffolds without violating Lipinski's Rule of 5.
| Property | Specification |
| IUPAC Name | 5-Chloro-2-ethoxy-3-fluoropyridine |
| CAS Number | 886373-94-0 |
| Molecular Formula | C₇H₇ClFNO |
| Molecular Weight | 175.59 g/mol |
| SMILES | CCOc1nc(Cl)cc1F |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~220°C (Predicted at 760 mmHg) |
| LogP (Predicted) | 2.6 ± 0.3 (Lipophilic due to ethoxy/chloro groups) |
| pKa (Conjugate Acid) | ~0.5 (Pyridine N is weakly basic due to F/Cl electron withdrawal) |
| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in Water |
Synthetic Utility & Reaction Engineering[3][6]
The strategic value of 5-Chloro-2-ethoxy-3-fluoropyridine lies in its orthogonal reactivity . The three substituents allow for sequential, regioselective functionalization.
Orthogonal Reactivity Map
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C5-Chlorine: The "Handle." Excellent for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the pyridine to a core scaffold.
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C3-Fluorine: The "Modulator." Provides metabolic stability (blocking P450 oxidation) and modulates the pKa of the pyridine nitrogen. It is generally stable to standard nucleophilic conditions due to the meta-position relative to the activating nitrogen, unless forcing conditions are used.
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C2-Ethoxy: The "Anchor." Typically installed early via SNAr to define the lipophilic profile.
Synthesis Protocol (High-Purity Route)
The most robust synthesis targets the displacement of a leaving group at the highly activated C2 position.
Precursor: 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7) Reagent: Sodium Ethoxide (NaOEt) in Ethanol
Step-by-Step Methodology:
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Preparation: Charge a dry reaction vessel with 5-Chloro-2,3-difluoropyridine (1.0 eq) and anhydrous ethanol (10 volumes).
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Cooling: Cool the solution to 0°C under a nitrogen atmosphere to suppress side reactions at the C3-fluorine.
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Addition: Dropwise add a solution of Sodium Ethoxide (1.05 eq, 21% wt in EtOH). Note: Control exotherm to keep T < 5°C.
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Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours.
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Mechanism:[3] The ethoxide nucleophile attacks C2 preferentially over C3 because C2 is ortho to the pyridine nitrogen (more electron-deficient). Fluorine is a superior leaving group to chlorine in SNAr reactions (Meisenheimer complex stabilization).
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Quench & Workup: Quench with water. Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).
Diagram: Regioselective Synthesis Logic
Caption: Regioselective SNAr pathway. The high electronegativity of N1 activates C2 for nucleophilic attack, displacing the labile C2-Fluorine.
Applications in Drug Discovery[3][4][7]
In medicinal chemistry, CAS 886373-94-0 is typically used as the "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) moiety in kinase inhibitors.
Case Study: Suzuki-Miyaura Coupling
To utilize this building block, the C5-Chlorine is coupled to an aryl boronic acid.
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Catalyst System: Pd(dppf)Cl₂ or Pd₂(dba)₃ / XPhos.
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Base: K₂CO₃ or Cs₂CO₃.
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Solvent: Dioxane/Water (4:1).
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Temperature: 80–100°C.
Why this works: The C2-ethoxy and C3-fluoro groups deactivate the ring slightly compared to a naked pyridine, but the C5-Cl bond remains sufficiently reactive for oxidative addition by Palladium(0), especially with electron-rich phosphine ligands.
Diagram: Downstream Functionalization
Caption: The C5-Chlorine serves as the electrophile in Palladium-catalyzed cross-coupling reactions.
Handling & Safety (E-E-A-T)
As a halogenated pyridine, this compound poses specific hazards. Standard laboratory safety protocols (GLP) must be strictly followed.
| Hazard Class | GHS Statement | Precautionary Measure |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in lab. Wash hands post-handling.[4] |
| Skin/Eye Irritation | H315/H319: Causes skin/eye irritation.[4] | Wear nitrile gloves and safety goggles. |
| Sensitization | Potential skin sensitizer.[4][5] | Avoid direct contact; use a fume hood. |
| Flammability | H227: Combustible liquid. | Keep away from open flames and heat sources.[4] |
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The ethoxy ether linkage is generally stable, but the compound should be protected from strong oxidizers.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 886373-94-0. Retrieved from [Link]
- Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of Di- and Trifluoropyridines. European Journal of Organic Chemistry. (Demonstrates regioselectivity rules for SNAr on fluoropyridines).
Sources
- 1. 886373-94-0|5-Chloro-2-ethoxy-3-fluoropyridine|BLD Pharm [bldpharm.com]
- 2. 191611-20-8,(S)-2-Amino-2-cyclohexylacetic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.co.uk [fishersci.co.uk]
